molecular formula C13H15NOS2 B14476180 2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one CAS No. 65439-59-0

2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one

Cat. No.: B14476180
CAS No.: 65439-59-0
M. Wt: 265.4 g/mol
InChI Key: SCFQKGKCGGNTEC-UHFFFAOYSA-N
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Description

2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are five-membered rings with sulfur at the first position and nitrogen at the third position. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .

Chemical Reactions Analysis

2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, aldehydes, and carbon disulfide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes can yield 5-ylidene derivatives, which have shown moderate antitumor activity .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with biological targets effectively . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one can be compared with other thiazolidine derivatives, such as 3-morpholinorhodanine and N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides . These compounds share similar structural features but differ in their specific biological activities and applications. The unique combination of sulfur and nitrogen in the thiazolidine ring of this compound contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research.

Properties

CAS No.

65439-59-0

Molecular Formula

C13H15NOS2

Molecular Weight

265.4 g/mol

IUPAC Name

2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one

InChI

InChI=1S/C13H15NOS2/c1-2-11(10-6-4-3-5-7-10)12(15)14-8-9-17-13(14)16/h3-7,11H,2,8-9H2,1H3

InChI Key

SCFQKGKCGGNTEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCSC2=S

Origin of Product

United States

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